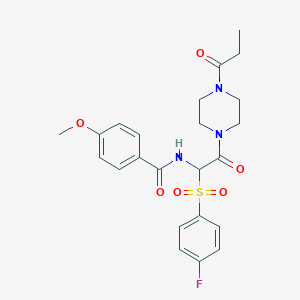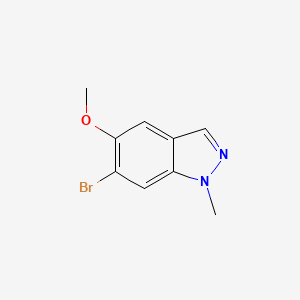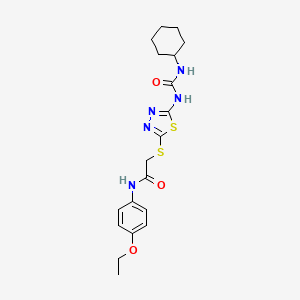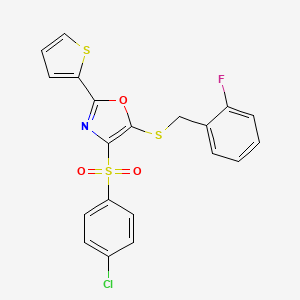
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. This compound contains an azido group, which is known for its versatility in various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The azido group in (3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is highly reactive and can participate in various chemical transformations. The mechanism of action typically involves the formation of reactive intermediates, such as nitrenes, which can then undergo further reactions to form new bonds. These transformations are often facilitated by catalysts or specific reaction conditions that stabilize the intermediates and drive the reaction to completion .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Azido-4-methylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of an oxolane ring.
(3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methylbutan-1-ol: Contains a similar oxolane ring but with different substituents.
Uniqueness
(3S,4R)-4-Azido-2,2-dimethyloxolan-3-ol is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where precise control over stereochemistry and reactivity is required .
Properties
IUPAC Name |
(3S,4R)-4-azido-2,2-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)5(10)4(3-11-6)8-9-7/h4-5,10H,3H2,1-2H3/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYFCBLFRDMPE-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N=[N+]=[N-])O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)N=[N+]=[N-])O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)


![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2406843.png)





![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)


![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
